![molecular formula C5H7N3O2 B3050140 5-Amino-1-methylpyrimidine-2,4(1h,3h)-dione CAS No. 23899-79-8](/img/structure/B3050140.png)
5-Amino-1-methylpyrimidine-2,4(1h,3h)-dione
Overview
Description
5-Amino-1-methylpyrimidine-2,4(1H,3H)-dione, also known as 5-amino-1-methyluracil, is a pyrimidine derivative that has been widely studied for its potential applications in the field of pharmaceuticals. This compound is a key intermediate in the synthesis of several important drugs, including antiviral and anticancer agents.
Scientific Research Applications
Organic Synthesis
5-Amino-1-methylpyrimidine-2,4(1h,3h)-dione can be used as a starting material in organic synthesis. For instance, it has been used in the synthesis of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine . This compound is a convenient intermediate for various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines, which may be of interest as substances with useful pharmacological properties .
Pharmacological Research
Compounds derived from 5-Amino-1-methylpyrimidine-2,4(1h,3h)-dione may have significant pharmacological properties. For example, 1H-pyrazolo[3,4-d]pyrimidines, which can be synthesized from this compound, are found in naturally occurring nucleosides (Formycin A and Formycin B) that have significant antitumor activity .
Antiviral Research
Derivatives of 5-Amino-1-methylpyrimidine-2,4(1h,3h)-dione, such as 1H-pyrazolo[3,4-d]pyrimidines, exhibit various biological activities, including antiviral activity .
Analgesic Research
1H-pyrazolo[3,4-d]pyrimidines, which can be synthesized from 5-Amino-1-methylpyrimidine-2,4(1h,3h)-dione, have been found to have analgesic activity .
Treatment of Male Erectile Dysfunction
1H-pyrazolo[3,4-d]pyrimidines, derived from 5-Amino-1-methylpyrimidine-2,4(1h,3h)-dione, have been used in the treatment of male erectile dysfunction .
Prevention of Gout
Compounds such as 1H-pyrazolo[3,4-d]pyrimidines, synthesized from 5-Amino-1-methylpyrimidine-2,4(1h,3h)-dione, have been used in the prevention of gout .
Mechanism of Action
Target of Action
The primary targets of 5-Amino-1-methylpyrimidine-2,4(1h,3h)-dione are currently unknown. This compound is structurally similar to pyrazolo-pyrimidines, which are known to have a wide range of pharmacological properties .
Mode of Action
Related compounds such as pyrazolo-pyrimidines are known to interact with various biological targets, leading to a range of effects including antiviral and analgesic activity, treatment of male erectile dysfunction and hyperuricemia, prevention of gout, and many others .
Biochemical Pathways
Related compounds have been found to inhibit janus kinase, cyclin-dependent kinase, phosphodiesterase i, and sphingosine-1-phosphate receptor 2 .
Result of Action
Related compounds have shown good antibacterial and antiproliferative activity .
properties
IUPAC Name |
5-amino-1-methylpyrimidine-2,4-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-8-2-3(6)4(9)7-5(8)10/h2H,6H2,1H3,(H,7,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKKKQVZKEFWOFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)NC1=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80295477 | |
Record name | 5-amino-1-methylpyrimidine-2,4(1h,3h)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80295477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
CAS RN |
23899-79-8 | |
Record name | NSC102270 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102270 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-amino-1-methylpyrimidine-2,4(1h,3h)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80295477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-amino-1-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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